4-Pentylbenzyl alcohol
Overview
Description
4-Pentylbenzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It consists of a benzene ring substituted with a pentyl group and a hydroxyl group (-OH) attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylbenzyl alcohol can be synthesized through several methods:
Reduction of 4-Pentylbenzaldehyde: One common method involves the reduction of 4-pentylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 4-pentylbenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Pentylbenzyl alcohol undergoes various chemical reactions, including:
Esterification: It can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Esterification: Carboxylic acids, acid chlorides, acid catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Pentylbenzaldehyde
Esterification: 4-Pentylbenzyl esters
Substitution: 4-Pentylbenzyl halides
Scientific Research Applications
4-Pentylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pentylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog with a benzene ring and a hydroxyl group.
4-Methylbenzyl alcohol: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylbenzyl alcohol: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4-Pentylbenzyl alcohol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other benzyl alcohols may not be as effective .
Properties
IUPAC Name |
(4-pentylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9,13H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJFSKSNWKPEOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447191 | |
Record name | 4-pentylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-37-8 | |
Record name | 4-pentylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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